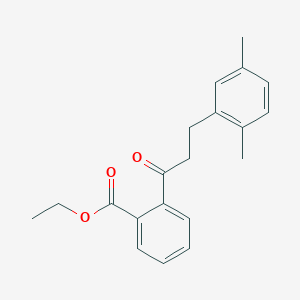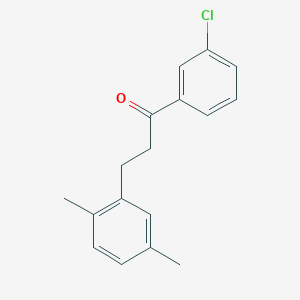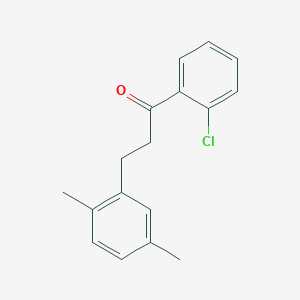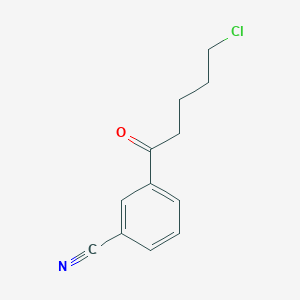
5-Chloro-1-(3-cyanophenyl)-1-oxopentane
Vue d'ensemble
Description
“5-Chloro-1-(3-cyanophenyl)-1-oxopentane” is a complex organic compound. It contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide group (-CN) attached. It also has a chloro group (-Cl) and an oxopentane group, which is a 5-carbon chain with a double-bonded oxygen (a carbonyl group) attached .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve reactions such as the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its constituent groups. These might include its melting and boiling points, density, and solubility .Applications De Recherche Scientifique
Corrosion Inhibition
Schiff bases derived from related chemical structures have been explored as corrosion inhibitors for aluminium in HCl solutions. These compounds, including variations with chloro and cyano functional groups, have shown effective properties in preventing corrosion through adsorption processes, which align with Temkin adsorption isotherm models. The effectiveness of these inhibitors was quantified using electrochemical impedance spectroscopy, Tafel polarization, and scanning electron microscopy techniques (Şafak et al., 2012).
Suzuki–Miyaura Coupling
In the context of chemical synthesis, derivatives of cyanophenyl compounds have been utilized in the Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The study optimized the reaction conditions for cross-coupling, demonstrating its applicability to electron-rich and sterically hindered aryl bromides, and evaluated safety for large-scale production (Urawa et al., 2002).
Anticancer Agents
Research into anticancer agents has identified compounds with structural similarities to 5-Chloro-1-(3-cyanophenyl)-1-oxopentane as potential apoptosis inducers. These compounds exhibit activity against various cancer cell lines by inducing apoptosis, a process of programmed cell death important for cancer treatment. The study involved caspase- and cell-based high-throughput screening assays to identify novel inducers of apoptosis (Zhang et al., 2005).
Molecular Curvature and Intermolecular Interactions
Investigations into molecular curvature and specific intermolecular interactions have explored the synthesis and characterization of compounds related to this compound. Such studies shed light on the relationship between molecular structure and the emergence of liquid crystalline phases, contributing to the understanding of material properties at the molecular level (Walker et al., 2019).
Enantioselective Synthesis
Research into the asymmetric synthesis of chiral intermediates for antidepressant drugs has demonstrated the use of microbial reductases to achieve high enantioselectivity. These methodologies enable the precise control over the stereochemistry of synthesized compounds, which is critical for the pharmaceutical industry (Choi et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-chloropentanoyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-7-2-1-6-12(15)11-5-3-4-10(8-11)9-14/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVCEPXZXVKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645197 | |
| Record name | 3-(5-Chloropentanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-72-6 | |
| Record name | 3-(5-Chloro-1-oxopentyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloropentanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



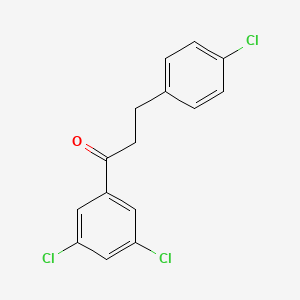

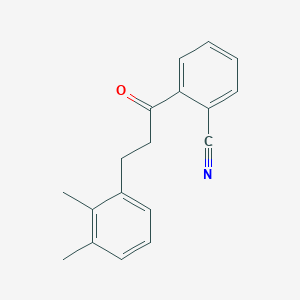

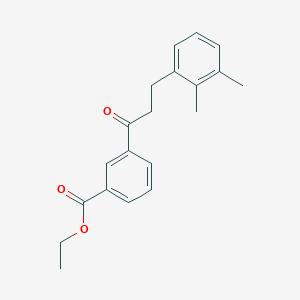
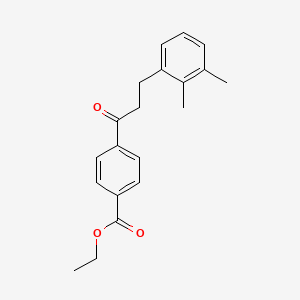
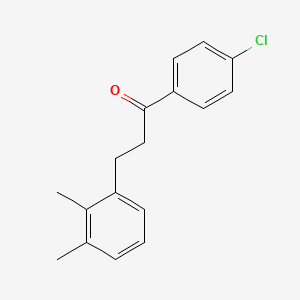
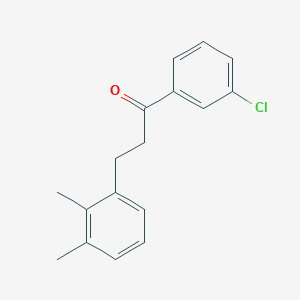
![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)


